Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)
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Overview
Description
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide typically involves the reaction of 2-methylimidazole-4(or 5)-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4(or 5)-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic acid, 2-methyl-: Similar structure but lacks the hydrazide group.
Imidazole-5-carboxylic acid, 2-methyl-: Positional isomer with the carboxylic acid group at position 5.
Imidazole-4-carboxylic acid, hydrazide: Similar structure but lacks the methyl group.
Uniqueness
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide is unique due to the presence of both the methyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
110475-22-4 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methyl-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
HCKJIEFPTPJHQW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C(=O)NN |
Canonical SMILES |
CC1=NC=C(N1)C(=O)NN |
Synonyms |
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) |
Origin of Product |
United States |
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